4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thione group in this compound adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-mercaptoquinazoline with 2-(2-methylpiperidin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it may inhibit kinase enzymes by competing with ATP for binding to the active site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-aminoquinazoline: Lacks the thione group and has different biological activities.
2-mercaptoquinazoline: Contains a mercapto group instead of the amino group.
2-(2-methylpiperidin-1-yl)ethylamine: A simpler structure without the quinazoline core.
Uniqueness
4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione is unique due to the combination of the quinazoline core, the thione group, and the 2-(2-methylpiperidin-1-yl)ethylamine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[2-(2-methylpiperidin-1-yl)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12-6-4-5-10-20(12)11-9-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-3,7-8,12H,4-6,9-11H2,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXYPFJZCQUKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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